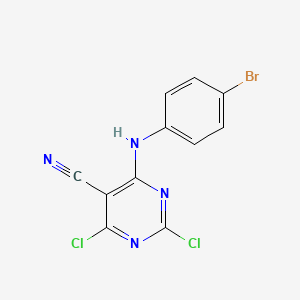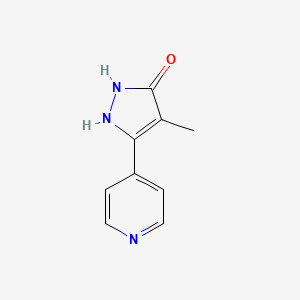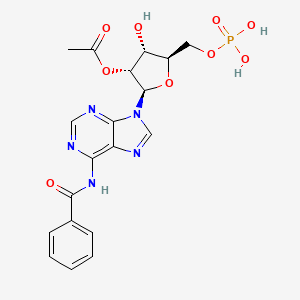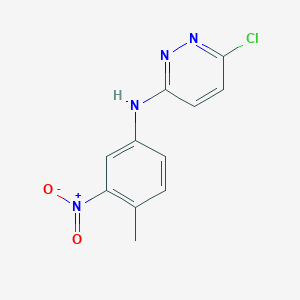
6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with 4-methyl-3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Reduction: Formation of 6-Chloro-N-(4-methyl-3-aminophenyl)pyridazin-3-amine.
Oxidation: Formation of 6-Chloro-N-(4-carboxy-3-nitrophenyl)pyridazin-3-amine.
Scientific Research Applications
6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-pyridazinamine
- 6-Chloro-N-methyl-4-pyrimidinamine
- 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Uniqueness
6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both chloro and nitro groups on the aromatic ring enhances its reactivity and potential biological activities compared to other pyridazine derivatives .
Properties
CAS No. |
61471-96-3 |
|---|---|
Molecular Formula |
C11H9ClN4O2 |
Molecular Weight |
264.67 g/mol |
IUPAC Name |
6-chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine |
InChI |
InChI=1S/C11H9ClN4O2/c1-7-2-3-8(6-9(7)16(17)18)13-11-5-4-10(12)14-15-11/h2-6H,1H3,(H,13,15) |
InChI Key |
TYFYVPYLTVLPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


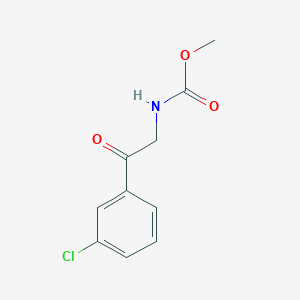

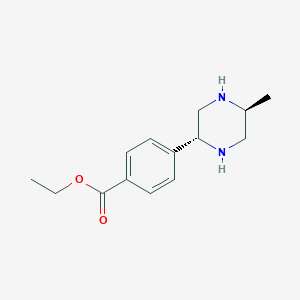
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide](/img/structure/B12926122.png)
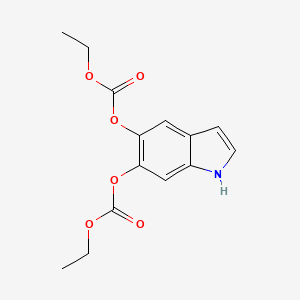

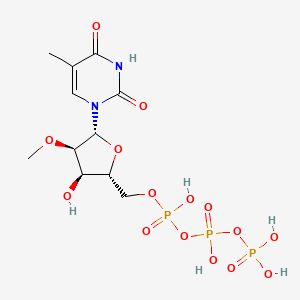
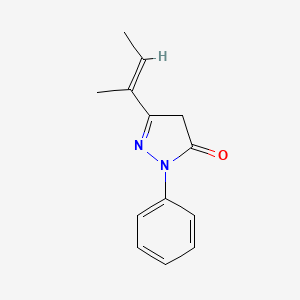
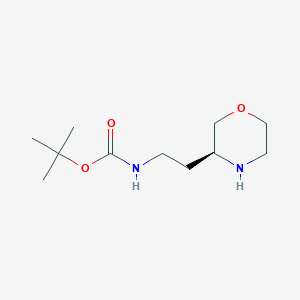

![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
